Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

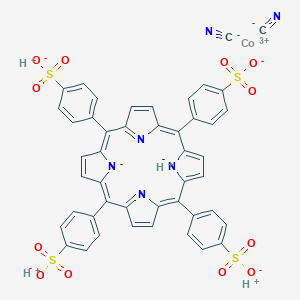

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a coordination complex that features a cobalt ion coordinated to a porphyrin ring with four sulfonatophenyl groups and two cyanide ligands. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin typically involves the following steps:

Synthesis of Tetrakis(4-sulfonatophenyl)porphyrin: This can be achieved by reacting pyrrole with 4-sulfonatobenzaldehyde under acidic conditions to form the porphyrin ring.

Metallation with Cobalt: The porphyrin is then metallated with cobalt(II) chloride in the presence of a base, such as triethylamine, to form cobalt(II)-tetrakis(4-sulfonatophenyl)porphyrin.

Oxidation and Cyanation: The cobalt(II) complex is oxidized to cobalt(III) using an oxidizing agent like hydrogen peroxide, followed by the addition of cyanide ions to form the final dicyano-cobalt(III) complex.

Industrial Production Methods

Industrial production methods for such complexes would typically involve large-scale synthesis using similar steps but optimized for yield and purity. This might include continuous flow reactors and automated purification systems.

化学反応の分析

Types of Reactions

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can undergo various chemical reactions, including:

Redox Reactions: The cobalt center can participate in oxidation-reduction reactions.

Ligand Substitution: The cyanide ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, ligand substitution might yield a variety of cobalt-porphyrin complexes with different ligands.

科学的研究の応用

Chemical Applications

Catalysis

Co(III)TPPS serves as an effective catalyst in numerous organic reactions, particularly in oxidation and reduction processes. The cobalt center can transition between various oxidation states, facilitating electron transfer and enhancing reaction rates.

Table 1: Catalytic Reactions Involving Co(III)TPPS

| Reaction Type | Description | Reference |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols to aldehydes | |

| Reduction | Facilitates the reduction of nitro compounds | |

| Substitution | Engages in ligand substitution reactions |

Biological Applications

Model for Heme Proteins

Co(III)TPPS is studied as a model compound for understanding heme proteins due to its structural similarities. It can bind to various biological molecules, enabling researchers to investigate interactions that mimic biological systems.

Cyanide Scavenging

Notably, Co(III)TPPS has been investigated for its potential as an antidote against cyanide poisoning. Studies demonstrate its ability to bind cyanide ions effectively, thus mitigating toxicity.

Case Study: Cyanide Binding Mechanism

In a study involving mice, Co(III)TPPS was shown to significantly reduce recovery time after cyanide exposure compared to controls, indicating its efficacy as a cyanide scavenger .

Medical Applications

Photodynamic Therapy (PDT)

Co(III)TPPS is explored for use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in targeting cancer cells.

Diagnostic Agent

The compound's unique optical properties make it suitable as a diagnostic agent in various imaging techniques.

Material Science Applications

Self-Assembly and Nanostructures

Co(III)TPPS promotes the self-assembly of porphyrin-based nanostructures. Its hydrophilicity and ability to form J-aggregates are crucial for developing advanced materials with specific optical and electronic properties.

Table 2: Self-Assembly Characteristics of Co(III)TPPS

作用機序

The mechanism by which dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin exerts its effects typically involves the cobalt center interacting with substrates or biological targets. The porphyrin ring can facilitate electron transfer, while the sulfonatophenyl groups enhance solubility and stability.

類似化合物との比較

Similar Compounds

Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin: Lacks the cyanide ligands but otherwise similar in structure.

Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar porphyrin structure but with iron instead of cobalt.

Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another similar compound with manganese as the central metal.

生物活性

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (Co(III)TPPS(CN)₂) is a metalloporphyrin with significant biological activity, particularly in the context of its potential therapeutic applications. This article will explore its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

1. Synthesis and Structural Characteristics

Co(III)TPPS(CN)₂ is synthesized through the coordination of cobalt(III) to a tetrakis(4-sulfonatophenyl)porphyrin scaffold, followed by the introduction of cyanide ligands. The structural integrity of the porphyrin core allows for effective interaction with various biological targets, including proteins and nucleic acids.

The biological activity of Co(III)TPPS(CN)₂ can be attributed to several mechanisms:

- Cyanide Scavenging: Co(III)TPPS(CN)₂ acts as a potent cyanide antidote by forming stable complexes with cyanide ions, thereby preventing cellular toxicity. Research indicates that this compound exhibits cooperative binding to cyanide, with an association constant of approximately 2.1×1011 at physiological pH .

- Antioxidant Properties: Similar to other metalloporphyrins, Co(III)TPPS(CN)₂ demonstrates antioxidant capabilities, potentially mitigating oxidative stress in cells. This property is critical in protecting against cellular damage during pathological conditions such as ischemia or neurodegeneration.

3.1 Cyanide Antidotal Activity

A notable study demonstrated the effectiveness of Co(III)TPPS(CN)₂ in a mouse model of sodium cyanide poisoning. Mice treated with Co(III)TPPS(CN)₂ showed significantly reduced recovery times compared to controls, indicating its potential as an effective antidote for cyanide toxicity .

4. Comparative Analysis with Other Metalloporphyrins

The following table summarizes the biological activities of various metalloporphyrins compared to Co(III)TPPS(CN)₂:

5. Conclusion

This compound exhibits significant biological activity through its mechanisms as a cyanide scavenger and antioxidant. While more targeted studies are needed to fully elucidate its therapeutic potential, existing research supports its use in clinical settings related to cyanide toxicity and oxidative stress-related pathologies.

特性

IUPAC Name |

cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSJITYNJWWLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H28CoN6O12S4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1043.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129232-35-5 |

Source

|

| Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。